

A Technical Guide to the Preclinical Pharmacodynamics of Osimertinib

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Compound of Interest		
Compound Name:	Anticancer agent 193	
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Introduction

Osimertinib is an orally administered, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It was developed by AstraZeneca and is designed to target specific mutations in the EGFR gene, which are common in non-small cell lung cancer (NSCLC).[1][2] This guide provides a detailed overview of the preclinical pharmacodynamics of osimertinib, focusing on its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used to evaluate its activity.

Mechanism of Action

Osimertinib is a potent and irreversible inhibitor of EGFR kinases.[2] It selectively targets both the EGFR-TKI sensitizing mutations (such as exon 19 deletions and the L858R point mutation) and the T790M resistance mutation.[2] The T790M mutation is a common reason for acquired resistance to first- and second-generation EGFR-TKIs.

Osimertinib forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of the EGFR kinase domain. This irreversible binding blocks the downstream signaling pathways that are crucial for cell proliferation and survival, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. A key advantage of osimertinib is its selectivity for mutant EGFR over wild-type EGFR, which helps to minimize off-target effects and improve its therapeutic index.

Signaling Pathway

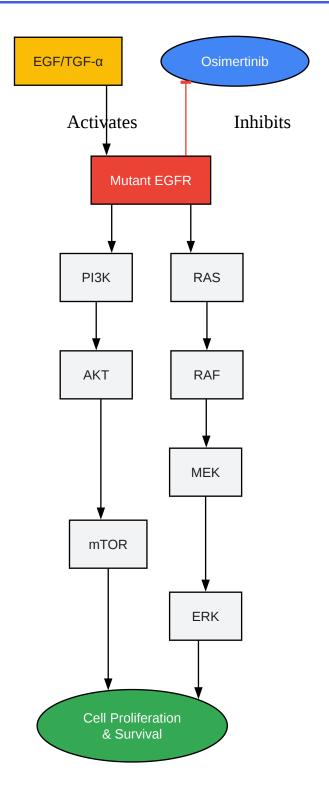


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The binding of ligands, such as epidermal growth factor (EGF), to the extracellular domain of EGFR triggers a cascade of intracellular events. This leads to the activation of downstream signaling pathways, including the PI3K/AKT and RAS/RAF/MAPK pathways, which are essential for cell proliferation and survival. In cancer cells with activating EGFR mutations, these pathways are constitutively active, leading to uncontrolled cell growth. Osimertinib's inhibition of mutant EGFR blocks these signaling cascades.





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Caption: EGFR signaling pathway and the inhibitory action of Osimertinib.

Quantitative Data



Table 1: In Vitro IC50 Values of Osimertinib in NSCLC Cell Lines

Cell Line	EGFR Mutation Status	IC50 (nM)
PC-9	Exon 19 deletion	<15
H1975	L858R/T790M	<15
HCC827	Exon 19 deletion	<15
Wild-Type EGFR Cells	-	480-1865

Data compiled from multiple preclinical studies.

Table 2: In Vivo Efficacy of Osimertinib in Xenograft Models

Xenograft Model	EGFR Mutation Status	Dose (mg/kg, oral, daily)	Tumor Growth Inhibition (%)
PC-9	Exon 19 deletion	25	Sustained tumor regression
H1975	L858R/T790M	5	Significant tumor growth inhibition
HCC827	Exon 19 deletion	2.5	Significant tumor growth inhibition

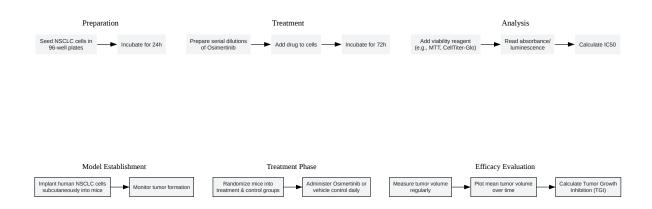
Data represents typical findings from preclinical xenograft studies.

Experimental Protocols

In Vitro Cell Viability Assay (MTT/CellTiter-Glo)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of osimertinib in NSCLC cell lines.





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References

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